![molecular formula C12H19NO2 B14696853 3-[1-(Diethylamino)propylidene]-5-methylfuran-2(3H)-one CAS No. 32776-08-2](/img/structure/B14696853.png)
3-[1-(Diethylamino)propylidene]-5-methylfuran-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[1-(Diethylamino)propylidene]-5-methylfuran-2(3H)-one is a chemical compound with the molecular formula C12H19NO2 and a molecular weight of 209.288 . This compound is known for its unique structure, which includes a furanone ring substituted with a diethylamino propylidene group and a methyl group. It is used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
The synthesis of 3-[1-(Diethylamino)propylidene]-5-methylfuran-2(3H)-one involves several steps. One common method starts with the preparation of methyl 3-(diethylamino)propionate, which is then subjected to further reactions to introduce the furanone ring and the methyl group . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.
Análisis De Reacciones Químicas
3-[1-(Diethylamino)propylidene]-5-methylfuran-2(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
3-[1-(Diethylamino)propylidene]-5-methylfuran-2(3H)-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of various chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-[1-(Diethylamino)propylidene]-5-methylfuran-2(3H)-one involves its interaction with specific molecular targets and pathways. The diethylamino group can interact with biological receptors, while the furanone ring may participate in various biochemical reactions. These interactions can lead to the modulation of cellular processes, making the compound useful in therapeutic applications .
Comparación Con Compuestos Similares
3-[1-(Diethylamino)propylidene]-5-methylfuran-2(3H)-one can be compared with similar compounds such as:
3-Propylidenephthalide: This compound has a similar structure but lacks the diethylamino group.
Methyl 3-(Diethylamino)propionate: This is a precursor in the synthesis of the target compound and shares some structural similarities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
32776-08-2 |
|---|---|
Fórmula molecular |
C12H19NO2 |
Peso molecular |
209.28 g/mol |
Nombre IUPAC |
3-[1-(diethylamino)propylidene]-5-methylfuran-2-one |
InChI |
InChI=1S/C12H19NO2/c1-5-11(13(6-2)7-3)10-8-9(4)15-12(10)14/h8H,5-7H2,1-4H3 |
Clave InChI |
GKURMCWOCOLPHC-UHFFFAOYSA-N |
SMILES canónico |
CCC(=C1C=C(OC1=O)C)N(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


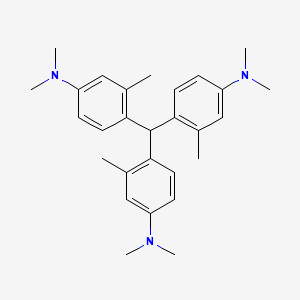
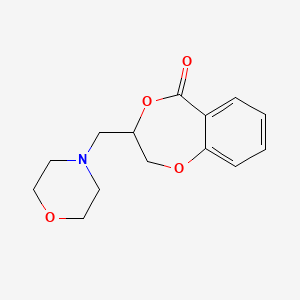
![N-(2'-Acetamido[1,1'-biphenyl]-2-yl)-N-acetylacetamide](/img/structure/B14696788.png)
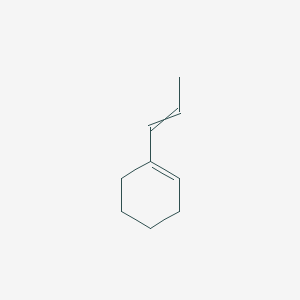
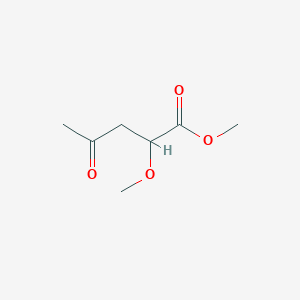
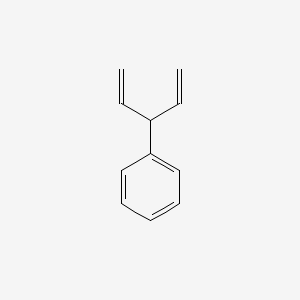
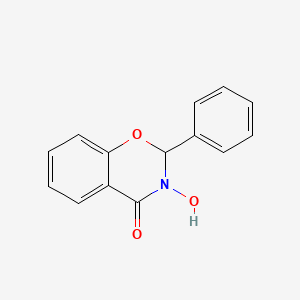
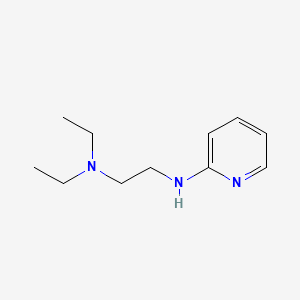
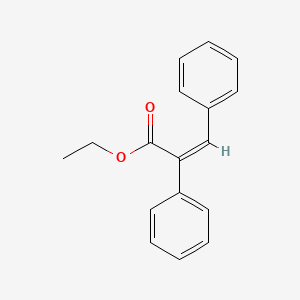
![2,2'-Disulfanediylbis[3-(prop-2-en-1-yl)thiophene]](/img/structure/B14696846.png)
![1-Methyl-4-[2,2,2-trichloro-1-(4-propoxyphenyl)ethyl]benzene](/img/structure/B14696859.png)
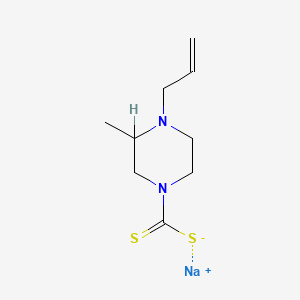
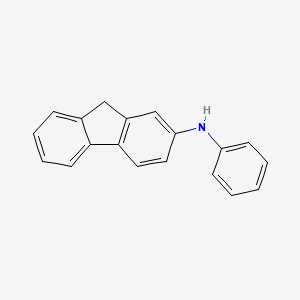
![2-Chloro-6-[4-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14696890.png)
